Trachyspic acid is classified as a secondary metabolite derived from fungi. Specifically, it is produced by Talaromyces trachyspermus, which is known for its ability to synthesize various bioactive compounds. The compound can be categorized under alkyl citrates due to its structural composition that includes a citrate backbone modified with alkyl groups .
Several synthetic routes have been developed to produce trachyspic acid, each with its own technical intricacies:
The synthesis typically involves multiple steps including protection-deprotection strategies, cycloadditions, and functional group manipulations. For example, one synthesis route reported the use of dimethylacetylene dicarboxylate in a formal [2 + 2] cycloaddition to generate key intermediates .
The molecular formula of trachyspic acid is . Its structure features a citric acid motif with additional alkyl substituents that contribute to its hydrophobic characteristics.
Trachyspic acid participates in several chemical reactions relevant to its synthesis and functionalization:
Synthesis routes often include selective protection of functional groups followed by specific reactions such as ozonolysis or hydrolysis, which are crucial for achieving the desired stereochemistry and functional groups in the final product .
Trachyspic acid acts primarily as an inhibitor of heparanase, an enzyme implicated in tumor metastasis. The mechanism involves binding to the active site of heparanase, thereby preventing it from degrading heparan sulfate proteoglycans in the extracellular matrix. This action disrupts tumor cell invasion and migration processes .
Relevant data from analyses such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) confirm the presence of functional groups consistent with its structure .
Trachyspic acid has several scientific applications:
Trachyspic acid was first isolated in 1995 from the culture broth of the filamentous fungus Talaromyces trachyspermus SANK 12191 (strain designation). This discovery emerged from systematic screening of fungal metabolites for heparanase inhibitors, a class relevant to cancer metastasis research. The producing strain, Talaromyces trachyspermus, belongs to the Trichocomaceae family. Taxonomically, this genus is characterized by woven hyphae and cleistothecial ascomata, with T. trachyspermus identified by conspicuously spindle-shaped ascospores. Historically, species now classified under Talaromyces were often misidentified within Penicillium subgenera, particularly Biverticillium, prior to major reclassifications post-2011 [1] [3] [7]. The strain SANK 12191 was isolated from environmental samples, though the precise geographical origin remains unspecified in the literature. Its identification leveraged morphological analysis (ascospore structure) and metabolic profiling, confirming its placement within the revised Talaromyces genus framework [1] [3].
As a secondary metabolite, trachyspic acid exemplifies the chemical diversity evolved in Talaromyces species for ecological adaptation. Secondary metabolites in this genus—including alkaloids, polyketides, and terpenoids—serve roles in microbial competition, nutrient acquisition, and environmental stress response. Though trachyspic acid’s specific ecological function in T. trachyspermus is not fully elucidated, structural analogs (e.g., spiculisporic acid) exhibit biosurfactant properties, enhancing fungal access to hydrophobic substrates or facilitating hyphal penetration [4]. Notably, Talaromyces species thrive in diverse niches, including soil, plants, marine sponges, and extreme environments. Trachyspic acid production coincides with the stationary phase of fungal growth, consistent with its classification as a non-essential, adaptive metabolite. Genomic studies of related species reveal clusters encoding polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), suggesting trachyspic acid likely originates from a hybrid PKS-NRPS pathway, though its biosynthetic gene cluster remains uncharacterized [1] [4] [9].
Trachyspic acid (IUPAC name: 2-(Carboxymethyl)-8-nonyl-9-oxo-1,6-dioxaspiro[4.4]non-7-ene-2,3-dicarboxylic acid; CAS No: 149718-37-6) is a tricarboxylic acid derivative featuring a complex spiroketal core. Its molecular formula is C₂₀H₂₈O₉, with a molar mass of 412.4 g/mol. Structurally, it contains:
This configuration classifies it within the 2-alkyl citrate natural products, alongside metabolites like terreic acid. Its spiroketal motif is rare among fungal metabolites and imposes significant stereochemical complexity, with three contiguous chiral centers (C3, C4, and the spiro carbon). Initial relative configuration assignments were resolved via total synthesis, confirming the trans orientation of C3 and C4 substituents and the R configuration at the spiro junction [6] [8].
Table 1: Structural Features of Trachyspic Acid
Feature | Chemical Description | Biological Implication |
---|---|---|
Core scaffold | 1,6-Dioxaspiro[4.4]non-7-ene | Confers rigidity and stereochemical complexity |
Functional groups | Three carboxylic acids (at C2, C2, C3) | Enables ionic interactions; metal chelation |
Side chain | Nonyl group at C8 | Enhances membrane permeability |
Key chiral centers | C3, C4, spiro carbon | Critical for heparanase binding specificity |
Molecular weight | 412.4 g/mol | Moderate bioavailability |
Table 2: Comparison to Related Tricarboxylic Acid Metabolites from Fungi
Metabolite | Producing Fungus | Core Structure | Key Biological Activity | |
---|---|---|---|---|
Trachyspic acid | Talaromyces trachyspermus | Spiroketal-tricarboxylic | Heparanase inhibition (IC₅₀ 36 µM) | |
Spiculisporic acid | Talaromyces trachyspermus | γ-Lactone-tricarboxylic | Biosurfactant; metal chelation | |
Terreic acid | Aspergillus terreus | Quinone-epoxide | Antibacterial; protein kinase inhibition | |
Thermolides | Talaromyces thermophilus | Macrolactam-polyketide | Nematicidal activity | [1] [4] [6] |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1